NBD-Cl

Analytical Chemistry Fluorescent Labeling HPLC

Select NBD-Cl when your HPLC amino acid profiling method cannot afford analyte gaps. Unlike OPA or fluorescamine—which fail to derivatize secondary amines—NBD-Cl reliably labels proline, hydroxyproline, and all aliphatic amines via nucleophilic substitution, producing stable, highly fluorescent adducts (λex 460 nm, λem 535 nm). Non-fluorescent until reacted, ensuring low background. Ideal for nutritional analysis, cell culture media QC, and inborn errors of metabolism screening where secondary amine biomarkers are critical. Established in USP/EPA-validated protocols. For robust, transferable methods demanding complete analyte coverage, NBD-Cl is the definitive choice.

Molecular Formula C6H2ClN3O3
Molecular Weight 199.55 g/mol
CAS No. 10199-89-0
Cat. No. B127121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBD-Cl
CAS10199-89-0
Synonyms4 Chloro 7 nitrobenzofurazan
4-Chloro-7-nitrobenzofurazan
7 Chloro 4 nitrobenzofurazan
7-Chloro-4-nitrobenzofurazan
Chloride, NBD
Chloride, Nitrobenzoxadiazole
Chloronitrobenzoxadiazole
NBD Chloride
NBF Cl
NBF-Cl
Nitrobenzoxadiazole Chloride
Molecular FormulaC6H2ClN3O3
Molecular Weight199.55 g/mol
Structural Identifiers
SMILESC1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H2ClN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H
InChIKeyIGHBXJSNZCFXNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NBD-Cl (CAS 10199-89-0) for HPLC Fluorescent Derivatization: Procurement Specifications and Core Properties


4-Chloro-7-nitrobenzofurazan (NBD-Cl, CAS 10199-89-0) is a halo-nitrobenzoxadiazole compound [1]. It functions as a fluorogenic labeling reagent in analytical chemistry, primarily for high-performance liquid chromatography (HPLC) [2]. NBD-Cl is non-fluorescent in its native state but forms highly fluorescent adducts upon nucleophilic substitution with primary and secondary aliphatic amines, as well as thiol groups . This on/off fluorescence property makes it a key reagent for detecting and quantifying non-chromophoric analytes in complex biological matrices [3].

Why NBD-Cl Cannot Be Assumed Interchangeable with Other Fluorogenic HPLC Derivatization Reagents


Fluorogenic reagents like NBD-Cl, dansyl chloride, OPA, fluorescamine, and the faster NBD-F analog share the same functional goal—converting amines into fluorescent derivatives. However, they differ fundamentally in their reactivity profiles, particularly toward secondary amines, and their derivative stability. This is not merely an academic distinction; substituting one reagent for another without method revalidation can lead to complete assay failure due to undetected analytes like proline or hydroxyproline. The following evidence quantifies the specific differences in reaction kinetics, analyte scope, and detection performance that justify the selection of NBD-Cl for established, robust HPLC methods where speed is secondary to broad reactivity and derivative stability [1].

NBD-Cl Evidence Guide: Head-to-Head Performance Data vs. Key Fluorogenic Reagents


Reaction Kinetics of NBD-Cl vs. NBD-F with Glycine: A 500-Fold Difference in Rate

For ultra-fast derivatization, NBD-F offers a significant kinetic advantage. However, this same property renders NBD-F less stable and more prone to hydrolysis, creating experimental challenges. The reaction of NBD-F with glycine is reported to be approximately 500 times faster than the reaction of NBD-Cl with glycine under comparable conditions [1]. This quantifies the trade-off: NBD-Cl provides a more controlled, slower reaction suitable for robust and reproducible method development where reaction rate is not the primary bottleneck.

Analytical Chemistry Fluorescent Labeling HPLC

Analyte Scope: NBD-Cl Effectiveness for Secondary Amines vs. OPA and Fluorescamine

A critical differentiator for NBD-Cl is its well-documented effectiveness for derivatizing secondary amines, such as proline and hydroxyproline, which are prevalent in collagen and other biological samples [1]. This is a major advantage over widely used reagents like o-phthalaldehyde (OPA) and fluorescamine. OPA, in the absence of a thiol co-reagent, is unreactive toward secondary amines, while fluorescamine forms unstable adducts with them that rapidly degrade [2]. This makes NBD-Cl a necessary choice for analytical methods requiring comprehensive amino acid profiling, including secondary amines.

Amino Acid Analysis HPLC Derivatization Proline

Enhanced Sensitivity and Separation in HPLC: NBD-Cl vs. UV-Vis Detection

Derivatization with NBD-Cl fundamentally improves analytical performance compared to direct detection methods. The transformation of non-fluorescent amines into highly fluorescent NBD-adducts significantly enhances the sensitivity and selectivity of HPLC assays, allowing for the detection of analytes at much lower concentrations than conventional UV-Vis detection methods [1]. Furthermore, the labeling often improves chromatographic separation, leading to cleaner chromatograms and more accurate peak integration, particularly in complex biological matrices [2].

HPLC Method Development Fluorescence Detection Trace Analysis

Fluorescence Properties: Environmental Sensitivity of NBD-Amine Adducts

The performance of NBD-Cl is intrinsically linked to the properties of its adducts. In aqueous solutions, NBD-amine adducts exhibit maximum excitation at 464 nm and emission at 512 nm [1]. Importantly, the fluorescence intensity of these adducts is highly environment-sensitive, decreasing significantly in purely aqueous environments compared to organic or mixed solvents . This property must be considered during method development, as it directly impacts the limit of detection and quantification.

Fluorometry Spectroscopy Environmental Sensitivity

Optimal Use Cases for Procuring NBD-Cl Based on Quantitative Performance Data


Comprehensive Amino Acid Analysis Including Secondary Amines in Food and Clinical Samples

This is the definitive application for NBD-Cl. Unlike OPA or fluorescamine, NBD-Cl reliably derivatizes secondary amines like proline and hydroxyproline . Laboratories conducting full amino acid profiling for nutritional analysis of food products, quality control of cell culture media, or diagnosis of inborn errors of metabolism where proline/hydroxyproline levels are biomarkers should select NBD-Cl to ensure a complete analyte spectrum is captured [1].

Validated HPLC Methods for Trace Amine Analysis in Pharmaceuticals and Environmental Monitoring

For laboratories operating under strict regulatory guidelines (e.g., USP, EPA), NBD-Cl is a preferred reagent for developing robust, validated HPLC methods. Its extensive history of use provides a wealth of published and validated protocols . Its controlled reaction kinetics, compared to the ultra-fast NBD-F, allow for more reproducible derivatization [1]. This is critical for ensuring method transferability and long-term consistency in quantifying trace pharmaceutical impurities or environmental contaminants like biogenic amines.

Biochemical Research Requiring Stable Fluorescent Adducts for Post-Column Derivatization

In post-column derivatization (PCD) systems, the reagent continuously reacts with eluted analytes before detection. NBD-Cl's robust nature and the stability of its adducts make it well-suited for this application, where the derivative must be formed quickly and remain stable throughout detection . This is particularly advantageous for analyzing complex mixtures where pre-column derivatization could introduce artifacts or compromise separation [1].

Protein and Peptide N-Terminal Sequencing and Labeling

NBD-Cl is a well-established reagent for labeling the N-terminus of proteins and peptides . The reaction is straightforward, and the resulting fluorescent adducts can be used for various purposes, including determining N-terminal amino acids or monitoring proteolytic digestion [1]. This is a common application in core proteomics facilities and biochemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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